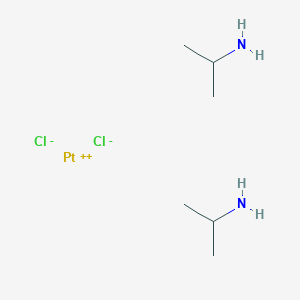
cis-Bis(isopropylammine)dichloroplatinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-Bis(isopropylammine)dichloroplatinum(II): is a platinum-based compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. It is a derivative of iproplatin, a second-generation platinum complex. This compound is characterized by its square planar geometry, with two isopropylamine ligands and two chloride ligands coordinated to a central platinum(II) ion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-Bis(isopropylammine)dichloroplatinum(II) typically involves the reduction of iproplatin. One common method includes the use of reducing agents such as ascorbic acid or cysteine. The reaction proceeds as follows:
Reduction of Iproplatin: Iproplatin is reduced in the presence of ascorbic acid or cysteine, leading to the formation of cis-Bis(isopropylammine)dichloroplatinum(II).
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods: While specific industrial production methods for cis-Bis(isopropylammine)dichloroplatinum(II) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale chromatographic purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: cis-Bis(isopropylammine)dichloroplatinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as water, ammonia, or other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in biological systems where it may be reduced or oxidized depending on the cellular environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include water, ammonia, and various nucleophiles.
Redox Reactions: Reducing agents like ascorbic acid and cysteine are commonly used in the reduction of iproplatin to form cis-Bis(isopropylammine)dichloroplatinum(II).
Major Products:
Applications De Recherche Scientifique
cis-Bis(isopropylammine)dichloroplatinum(II) has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its anticancer properties.
Biological Studies: Research focuses on understanding the compound’s interaction with cellular components, particularly DNA, to elucidate its mechanism of action and potential therapeutic effects.
Chemical Research:
Mécanisme D'action
The mechanism of action of cis-Bis(isopropylammine)dichloroplatinum(II) involves its interaction with DNA. The compound binds to DNA, forming intrastrand cross-links between adjacent guanine bases. This binding disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the N7 atoms of guanine bases in DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparaison Avec Des Composés Similaires
cis-Diamminedichloroplatinum(II) (Cisplatin): A widely used anticancer drug with a similar mechanism of action, forming DNA cross-links and inducing apoptosis.
cis-Dichloro-bis(cyclopropylamine)platinum(II): Another platinum-based compound with anticancer properties, differing in the nature of the amine ligands.
cis-Dichloro-bis(benzonitrile)platinum(II): A compound used in chemical research, known for its isomerization properties.
Uniqueness: cis-Bis(isopropylammine)dichloroplatinum(II) is unique due to its specific isopropylamine ligands, which may influence its reactivity, stability, and biological activity compared to other platinum-based compounds. Its formation as a metabolite of iproplatin also highlights its relevance in the context of drug metabolism and pharmacokinetics .
Propriétés
Numéro CAS |
41637-05-2 |
|---|---|
Formule moléculaire |
C6H18Cl2N2Pt |
Poids moléculaire |
384.21 g/mol |
Nom IUPAC |
dichloroplatinum;propan-2-amine |
InChI |
InChI=1S/2C3H9N.2ClH.Pt/c2*1-3(2)4;;;/h2*3H,4H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
DFGSUXGZWFZTEU-UHFFFAOYSA-L |
SMILES |
CC(C)N.CC(C)N.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CC(C)N.CC(C)N.Cl[Pt]Cl |
Key on ui other cas no. |
44983-28-0 |
Synonymes |
is(isopropylamine)dichloroplatinum bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer bis-isopropylamine dichloroplatinum II cis-dichloro-bis-isopropylamine platinum(II) dichloro-bis-isopropylamine platinum(II) JM 6 JM-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


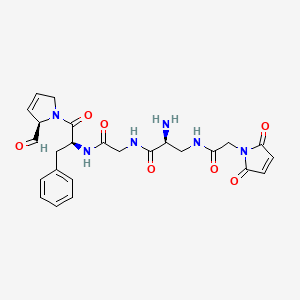
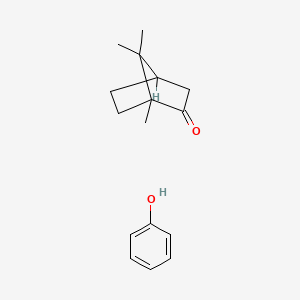
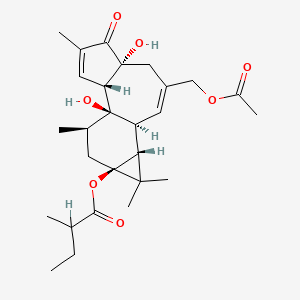
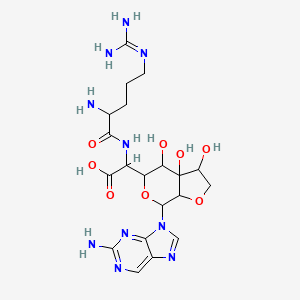
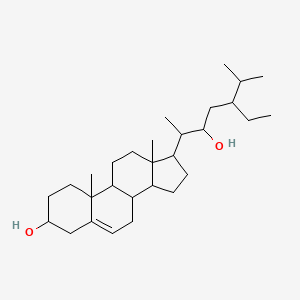
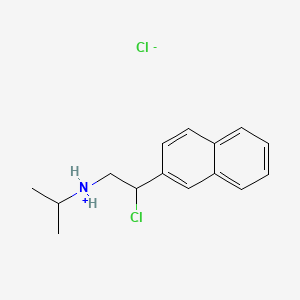
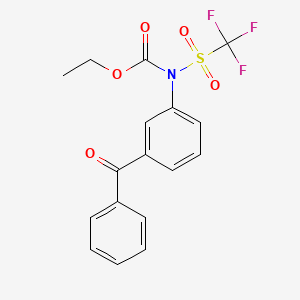
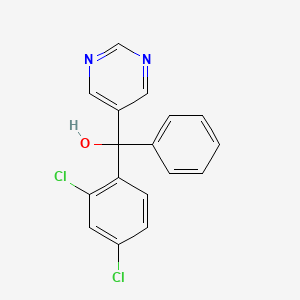
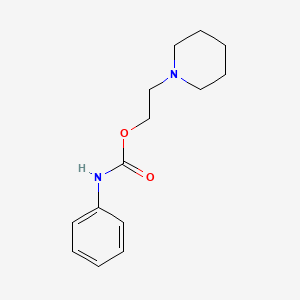
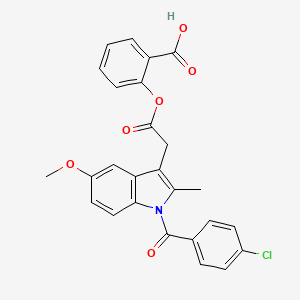
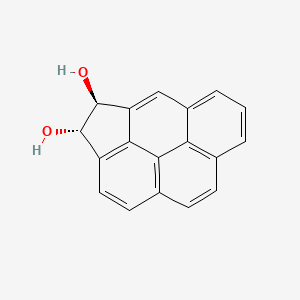
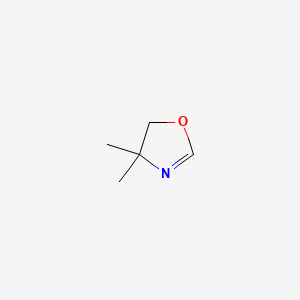
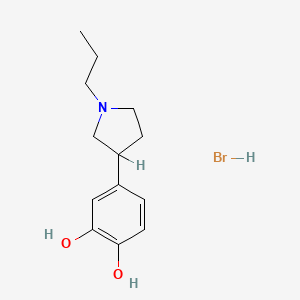
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)
